2-Azido-1-(3-bromo-phenyl)-ethanol
Description
2-Azido-1-(3-bromo-phenyl)-ethanol (CAS: 1417611-00-7) is a chiral β-azido alcohol with the molecular formula C₈H₈BrN₃O and a molecular weight of 242.07 g/mol. The (1R)-enantiomer of this compound is commercially available (Biosynth), though production is currently discontinued . Its structure features a bromine substituent at the meta position of the aromatic ring and an azido group at the β-position of the ethanol moiety. This compound is of interest in asymmetric synthesis, particularly as a precursor for chiral aziridines, amino alcohols, or triazole derivatives via click chemistry.
Properties
Molecular Formula |
C8H8BrN3O |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
2-azido-1-(3-bromophenyl)ethanol |
InChI |
InChI=1S/C8H8BrN3O/c9-7-3-1-2-6(4-7)8(13)5-11-12-10/h1-4,8,13H,5H2 |
InChI Key |
UCPQHFRJCZVWHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN=[N+]=[N-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Bromine Position and Electronic Properties
Substituent position influences electronic and steric properties:
- Meta-substituted bromine may introduce steric hindrance or modulate electronic effects differently, though direct data on this compound’s reactivity is lacking.
Table 1: Substituent Comparison
*Calculated value based on formula.
Enantioselectivity and Biocatalytic Potential
Enantiomerically pure β-azido alcohols are critical for pharmaceutical intermediates. Key findings for analogs include:
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